3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine
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Overview
Description
3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a triazine ring, with a methyl group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-amino-3-methyl-1,2,4-triazine with formamide under reflux conditions can yield this compound . Another method involves the use of dimethylformamide (DMF) as a solvent and heating the reaction mixture to achieve cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor in cancer treatment.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Uniqueness
3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine is unique due to its specific structural configuration and the presence of a methyl group at the 3-position. This structural feature contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-methyl-4H-pyrimido[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C7H8N4/c1-6-5-11-4-2-3-8-7(11)10-9-6/h2-4H,5H2,1H3 |
InChI Key |
FIUMJINOJBZHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N=CC=CN2C1 |
Origin of Product |
United States |
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